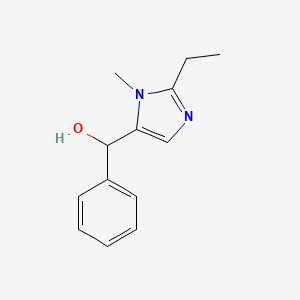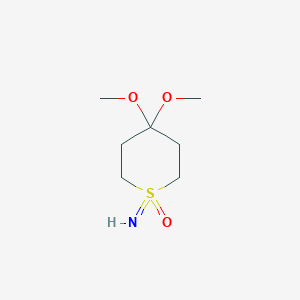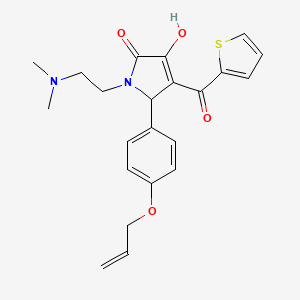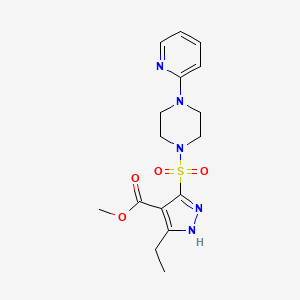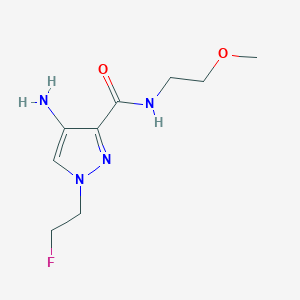
4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, also known as A-674563, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound was first synthesized in 2008 and has since been the focus of numerous scientific studies due to its promising anti-tumor properties.
Wirkmechanismus
4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide inhibits Akt by binding to its PH domain, which is responsible for the protein's membrane localization. This prevents Akt from being activated by upstream signaling pathways, leading to decreased cell survival and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor properties.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of human umbilical vein endothelial cells, suggesting that it may have potential applications in the treatment of angiogenesis-related diseases. This compound has also been shown to inhibit the replication of the hepatitis C virus, indicating that it may have antiviral properties as well.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is its specificity for Akt, which makes it a valuable tool for studying the role of this protein in various cellular processes. However, this compound has some limitations as well. For example, it has been shown to have poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide. One area of focus could be the development of more potent and selective inhibitors of Akt that are based on the structure of this compound. Additionally, further studies could be conducted to explore the potential applications of this compound in the treatment of other diseases beyond cancer, such as viral infections and angiogenesis-related disorders. Finally, research could be conducted to better understand the mechanisms underlying the anti-tumor properties of this compound, which could lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of 4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 2-fluoroethylamine with ethyl acetoacetate to form 2-fluoroethyl-3-oxobutanoate. This intermediate is then reacted with hydrazine to form 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, which is subsequently treated with methoxyethyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in cancer therapy. In vitro studies have shown that this compound is a potent inhibitor of Akt, a protein kinase that plays a critical role in cell survival and proliferation. Akt is frequently overexpressed in cancer cells and is therefore a promising target for the development of anti-cancer drugs.
Eigenschaften
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O2/c1-16-5-3-12-9(15)8-7(11)6-14(13-8)4-2-10/h6H,2-5,11H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDABTQYYSFULIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1N)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

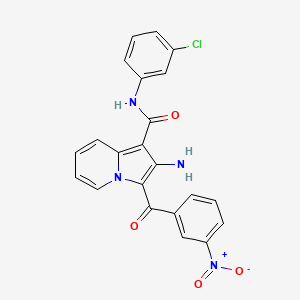
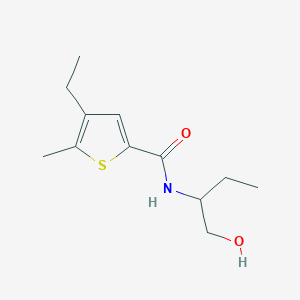
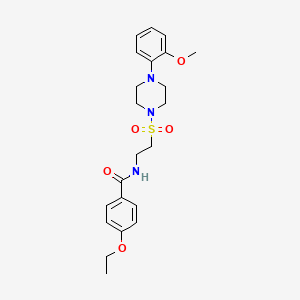
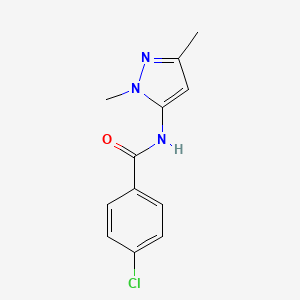

![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)
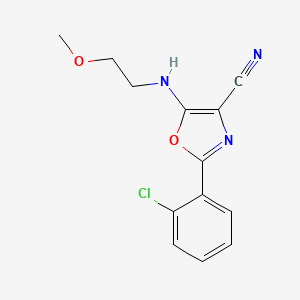
![2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)

